Trametinib - 1187431-43-1

Trametinib

Catalog Number: EVT-286411
CAS Number: 1187431-43-1
Molecular Formula: C28H29FIN5O5S
Molecular Weight: 693.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trametinib is a selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Trametinib's role in scientific research lies in its ability to specifically target and inhibit this pathway, offering a valuable tool for investigating the mechanisms of cancer development and potential therapeutic strategies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Understanding Resistance Mechanisms: Delineating the precise mechanisms of resistance to trametinib is crucial for developing strategies to overcome or prevent resistance. [, , , , , ] This involves investigating the role of genetic alterations, epigenetic modifications, and adaptive signaling pathways in driving resistance. [, , , , , ]
  • Developing Novel Combinations: Exploring the efficacy of trametinib in combination with other targeted therapies, immunotherapies, or epigenetic modulators is essential for enhancing therapeutic outcomes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Preclinical studies can identify synergistic combinations that maximize antitumor activity and minimize adverse effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Expanding Clinical Applications: Investigating the therapeutic potential of trametinib in a wider range of cancer types with dysregulated MEK/ERK signaling is critical. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Clinical trials can assess the efficacy and safety of trametinib in various cancer settings and identify potential biomarkers for predicting treatment response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Source and Classification

Trametinib was developed by GlaxoSmithKline and is marketed under the trade name Mekinist. It belongs to the class of drugs known as targeted therapies, specifically within the category of kinase inhibitors. The compound has been approved by regulatory agencies such as the United States Food and Drug Administration for use in combination with dabrafenib, another targeted therapy that inhibits BRAF.

Synthesis Analysis

Methods and Technical Details

Another approach involves modifying trametinib to create radioiodinated versions for imaging studies. This method utilizes diborylpinacol under palladium catalysis at elevated temperatures, facilitating the incorporation of radioiodine into the trametinib structure. The radioiodination can be achieved via copper-mediated insertion or chloramine-T methods, yielding high purity and specific activity suitable for positron emission tomography imaging .

Molecular Structure Analysis

Structure and Data

The molecular formula of trametinib is C_17H_19F_2N_4O_3S, with a molar mass of 404.42 g/mol. The compound features a complex structure characterized by a pyridopyrimidine core, which is essential for its biological activity. Trametinib contains several functional groups, including an amine, a sulfonamide, and fluorinated aromatic rings that contribute to its binding affinity for MEK enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Trametinib undergoes various chemical reactions during its synthesis and modification processes. Key reactions include:

  • Cyclization Reactions: The initial synthesis involves cyclization of malonic acid derivatives to form pyridine trione compounds.
  • Substitution Reactions: The introduction of fluorine atoms occurs through electrophilic aromatic substitution, enhancing the compound's potency.
  • Radioiodination: This step involves replacing specific iodine atoms with radioactive isotopes (e.g., iodine-124) to create tracers for imaging purposes .

These reactions are monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process and Data

Trametinib exerts its therapeutic effects by selectively inhibiting MEK1 and MEK2 enzymes within the MAPK signaling pathway. By blocking these kinases, trametinib disrupts downstream signaling that promotes cell division and survival in cancer cells harboring activating mutations in BRAF.

The inhibition leads to decreased phosphorylation of ERK1/2, resulting in reduced cellular proliferation and increased apoptosis in tumor cells. This mechanism highlights trametinib's role as an effective treatment option for patients with BRAF-mutant melanoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trametinib exhibits several notable physical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; poorly soluble in water
  • Melting Point: Approximately 160–162 °C
  • pKa: The compound has multiple pKa values due to its functional groups, influencing its ionization state at physiological pH.

These properties are critical for formulation development and determining the drug's pharmacokinetics.

Applications

Scientific Uses

Trametinib is primarily used in oncology for treating metastatic melanoma with specific genetic mutations (BRAF V600E/K). It can be used alone or in combination with other therapies like dabrafenib for enhanced efficacy. Additionally, research continues into its potential applications in other cancers driven by aberrant MAPK signaling pathways, including lung cancer and colorectal cancer.

Furthermore, modified forms of trametinib are being explored as radiotracers for non-invasive imaging techniques like positron emission tomography, which can aid in monitoring treatment response and understanding tumor biology .

Pharmacological Classification and Biochemical Properties of Trametinib

Structural Analysis of Trametinib as a Pyrido[4,3-d]pyrimidine Derivative

Trametinib (chemical formula: C₂₆H₂₃FIN₅O₄; molecular weight: 615.40 g/mol) is a pyrido[4,3-d]pyrimidine-based small molecule characterized by a tricyclic core that facilitates high-affinity interactions with the MEK1/2 allosteric site. Its structure comprises three distinct pharmacophores:

  • Section A: A 2-fluoro-4-iodophenyl group that occupies a hydrophobic subpocket in MEK, stabilized by van der Waals interactions with residues like Met143, Leu118, and Val127 [1] [3].
  • Section B: A cyclo-propyl ring adjacent to the ATP-binding site, forming a hydrogen bond with the backbone amide of Ser212 in MEK’s activation loop [3].
  • Section C: A unique 3-substituted phenyl acetamide group that extends toward the MEK-KSR (Kinase Suppressor of Ras) interface, directly engaging KSR residues (e.g., Ala825 in KSR1) [3]. This moiety distinguishes trametinib from other MEK inhibitors and enables interfacial binding.

Table 1: Structural Components of Trametinib

PharmacophoreChemical MoietiesKey Interactions with MEK
Section A2-fluoro-4-iodophenylHydrophobic packing with Met143, Leu118, Val127
Section BCyclopropyl ringHydrogen bond with Ser212 backbone amide
Section CPhenyl acetamideSalt bridge with Arg234; contacts KSR at interface

Allosteric Inhibition Mechanisms Targeting MEK1/MEK2 Kinases

Trametinib acts as a non-ATP-competitive, allosteric inhibitor by binding a pocket adjacent to the ATP-binding site in MEK1/2. Key mechanistic features include:

  • Stabilization of Inactive Conformation: Trametinib locks MEK in a catalytically inactive state by preventing phosphorylation of activation loop residues Ser218/222, essential for ERK activation [1] [3].
  • KSR-Dependent Remodeling: In physiological KSR-MEK complexes, KSR binding induces an "extended" conformation of MEK’s activation segment, enlarging the allosteric pocket by ~9 Å. This allows Section C of trametinib to engage KSR residues, enhancing drug residence time [3].
  • Disruption of RAF-MEK Complexes: Unlike KSR-bound MEK, trametinib binding destabilizes RAF-MEK interactions by exploiting evolutionary divergences at the MEK interface, thereby inhibiting pathway reactivation [3].

Selectivity Profiling Against MAPK/ERK Pathway Components

Trametinib exhibits nanomolar potency for MEK1/2 (IC₅₀: 0.9–7.6 nM) with minimal off-target effects on other kinases:

  • Mutant-Selective Uptake: Cellular uptake of radiolabeled trametinib (¹²⁴I-trametinib) is 3–5× higher in BRAF V600E/K or KRAS-mutant cell lines (e.g., B16F10 melanoma) than in wild-type lines, confirming target-dependent accumulation [2] [5].
  • Kinase-Wide Selectivity: In live-cell BRET assays, trametinib shows >100× selectivity for MEK1/2 over 98% of other kinases. Exceptions include cobimetinib, which exhibits 20× reduced affinity for KSR-free MEK versus KSR-bound MEK, unlike trametinib [3].
  • Pathway-Specific Efficacy: Trametinib suppresses phospho-ERK (pERK) by >90% in KRAS-mutant pancreatic xenografts (AsPC-1, Panc-1), correlating with increased apoptosis markers (cleaved caspase-3, PARP-1) [7].

Table 2: Selectivity and Cellular Kinetics of Trametinib

ParameterTrametinibCobimetinib
MEK1 IC₅₀ (isolated)7.6 ± 1.1 nM102.8 ± 5 nM
MEK1 IC₅₀ (KSR-bound)6.7 ± 0.5 nM5.1 ± 0.7 nM
Uptake in BRAF-mutant cells8.1× (vs. wild-type)Not reported
pERK inhibition (in vivo)>90%70–80%

Chemical Synthesis and Optimization Strategies for MEK Inhibition

The synthesis of trametinib leverages structure-activity relationship (SAR) insights to optimize MEK binding and pharmacokinetics:

  • Key Synthetic Route: Trametinib is synthesized via copper-mediated iodination of a boron-pinacol precursor, achieving >95% radiochemical purity and specific activity >100 GBq/μmol for radiolabeled versions (e.g., ¹²⁴I-trametinib) [2] [5].
  • SAR-Driven Optimization:
  • The 4-iodo group in Section A is critical for subpocket occupancy; replacement reduces potency 10-fold [3] [5].
  • Section C’s phenyl acetamide enhances residence time in KSR-MEK complexes but is susceptible to deacetylation (major metabolite M5 has 2× reduced potency) [5].
  • Second-Generation Analogues: "Trametiglue" was engineered to strengthen KSR-MEK interfacial bonds, reducing adaptive resistance by prolonging target engagement [3].

Properties

CAS Number

1187431-43-1

Product Name

Trametinib

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane

Molecular Formula

C28H29FIN5O5S

Molecular Weight

693.5 g/mol

InChI

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3

InChI Key

OQUFJVRYDFIQBW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Trametinib DMSO solvate, GSK-1120212 DMSO solvate;Trametinib;JTP-74057; JTP 74057; JTP74057; GSK-1120212;GSK1120212;GSK 1120212.

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.